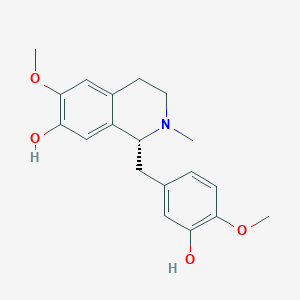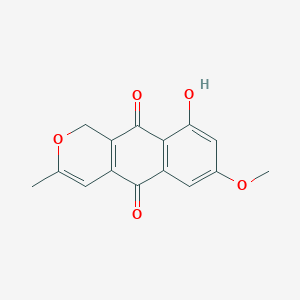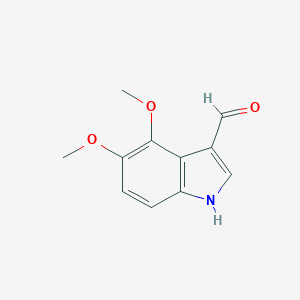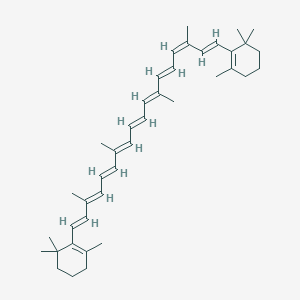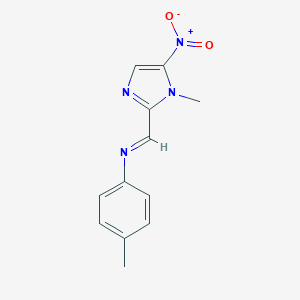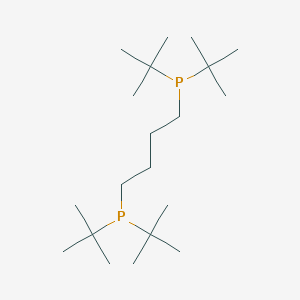
1,4-Bis(DI-tert-butylphosphino)butane
Übersicht
Beschreibung
1,4-Bis(DI-tert-butylphosphino)butane, also known as ditert-butyl (4-ditert-butylphosphanylbutyl)phosphane, is an organic phosphine compound with the molecular formula C20H44P2 . It is a solid substance with a molecular weight of 346.51 . It is used as a ligand in the synthesis of phosphorus-containing catalysts, hybrid complexes, and organometallic compounds .
Synthesis Analysis
The synthesis of 1,4-Bis(DI-tert-butylphosphino)butane involves the condensation reaction of di-tert-butyl chlorophosphine and 1,4-butanediol under alkaline conditions .Molecular Structure Analysis
The molecular structure of 1,4-Bis(DI-tert-butylphosphino)butane consists of 20 carbon atoms, 44 hydrogen atoms, and 2 phosphorus atoms . It has a complexity of 256 and a rotatable bond count of 9 . The InChI key of this compound is UIYGJYHQLCCIQS-UHFFFAOYSA-N .Chemical Reactions Analysis
1,4-Bis(DI-tert-butylphosphino)butane is known to promote cross-coupling reactions more efficiently and exhibits improved reactivity compared to other catalytic systems .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 394.9±25.0 °C . It is a solid substance that is soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
1,4-Bis(DI-tert-butylphosphino)butane has been used in various catalytic processes. For example, its palladium complexes have been shown to effectively catalyze the synthesis of adipic acid from pentenoic acid mixtures, demonstrating high selectivity in some cases (Low et al., 2015). Similarly, it has been involved in the synthesis of carbene and olefin products in C−H activation on ruthenium, providing insights into the mechanisms of C−H cleavage (Kuznetsov et al., 2006).
Ligand Design and Complex Formation
1,4-Bis(DI-tert-butylphosphino)butane plays a crucial role in the design of ligands for metal complexes. For instance, its phosphine and phosphinite complexes with platinum have been synthesized and characterized, offering insights into the process of cyclometallation (Olsson et al., 2007). Additionally, it has been used in the formation of iridium complexes, contributing to our understanding of the structural dynamics of these metal-ligand interactions (Jonasson et al., 2015).
Safety And Hazards
Safety measures for handling 1,4-Bis(DI-tert-butylphosphino)butane include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ditert-butyl(4-ditert-butylphosphanylbutyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44P2/c1-17(2,3)21(18(4,5)6)15-13-14-16-22(19(7,8)9)20(10,11)12/h13-16H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYGJYHQLCCIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473303 | |
| Record name | 1,4-BIS(DI-TERT-BUTYLPHOSPHINO)BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(DI-tert-butylphosphino)butane | |
CAS RN |
150111-89-0 | |
| Record name | 1,4-BIS(DI-TERT-BUTYLPHOSPHINO)BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(di-tert-butylphosphino)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



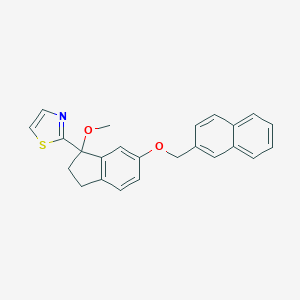
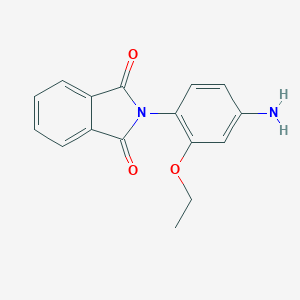
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)
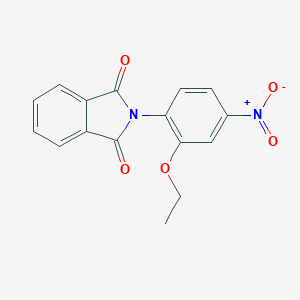
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
![Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate](/img/structure/B138943.png)
![(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B138946.png)
